6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran is a complex organic compound characterized by its unique structure, which includes a benzofuran moiety and a methoxy-substituted aliphatic chain. Its molecular formula is and it is known for its aromatic properties and potential biological activities. The compound is often utilized in research settings due to its intriguing chemical properties and possible applications in pharmacology and material science.
The chemical reactivity of 6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran can be attributed to the presence of functional groups such as the methoxy group and the benzofuran structure. Common reactions may include:
These reactions are significant for synthesizing derivatives or exploring its reactivity in various conditions.
Research on 6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran has indicated potential biological activities, including:
The synthesis of 6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran typically involves several steps:
These methods may vary depending on the desired purity and yield of the final product.
This compound has several notable applications:
Interaction studies involving 6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest:
Further research is essential to confirm these interactions and their implications for therapeutic use.
Several compounds share structural similarities with 6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Methoxybenzofuran | Benzofuran with a methoxy group | Simpler structure; less complex aliphatic chain |
| 7-Hydroxyflavone | Flavonoid with a hydroxyl group | Known for strong antioxidant properties |
| 4-Methylumbelliferone | Coumarin derivative | Exhibits significant anti-inflammatory activity |
The uniqueness of 6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran lies in its specific combination of functional groups that may confer distinct biological activities not observed in these similar compounds.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,3-dihydro-6-[(7-methoxy-3,7-dimethylnon-2-en-1-yl)oxy]benzofuran. This nomenclature systematically describes its structure:
The substituent’s structure warrants detailed analysis:
Isomeric considerations arise from two key features:
CCC(C)(OC)CCC/C(C)=C/COC1=CC=C2CCOC2=C1, which uses the / notation to indicate trans configuration. This suggests the double bond adopts an E (trans) geometry under standard conditions. The compound is unambiguously identified by the following registry numbers and descriptors:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 51079-76-6 | |
| PubChem CID | 363333 | |
| SMILES | CCC(C)(OC)CCC/C(C)=C/COC1=CC=C2CCOC2=C1 | |
| InChIKey | OGWLFMRYFBKIEQ-MHWRWJLKSA-N | |
| Molecular Formula | C₂₀H₃₀O₃ |
The CAS Registry Number 51079-76-6 serves as the primary identifier for regulatory and commercial purposes. The PubChem CID 363333 links to computational property data, including a topological polar surface area of 27.7 Ų and an XLogP3-AA hydrophobicity value of 5.0. The InChIKey provides a standardized hashed representation of the molecular structure, enabling rapid database searches.
This compound belongs to the dihydrobenzofuran neolignans, a subclass of lignans characterized by a partially saturated benzofuran core. Key structural comparisons include:
The structure implies a hybrid pathway combining:
This hybrid architecture may confer unique physicochemical properties, such as enhanced membrane permeability compared to fully phenolic lignans.
The molecular architecture of 6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran represents a complex heterocyclic system characterized by the fusion of a benzene ring with a dihydrofuran moiety, substituted with an extended methoxy-containing alkyl chain [1] [2]. The compound exhibits a molecular formula of C₂₀H₃₀O₃ with a molecular weight of 318.45 g/mol, featuring 23 heavy atoms arranged in a three-dimensional framework that allows for significant conformational flexibility [3].
The benzofuran core structure maintains a planar geometry, with the dihydrofuran ring adopting an envelope conformation that minimizes steric interactions [4] [5]. Computational studies on related dihydrobenzofuran derivatives indicate that the five-membered oxygen-containing ring typically exhibits puckering parameters consistent with envelope conformations, where one carbon atom deviates from the mean plane by approximately 0.3-0.5 Å [6] [7].
The extended alkyl substituent at the 6-position introduces considerable conformational complexity through its nine rotatable bonds, as indicated by computational molecular descriptors [3]. The presence of both an internal alkene unit and a terminal methoxy group creates multiple conformational states that can interconvert through rotation about single bonds [6]. The alkene portion adopts preferentially an E-configuration, as evidenced by the SMILES notation and structural analysis of similar compounds [1] [2].
Intramolecular interactions play a crucial role in stabilizing preferred conformations, particularly through weak hydrogen bonding between the methoxy oxygen and adjacent methylene protons [6] [7]. The benzofuran aromatic system exhibits planar geometry with minimal deviation, typically within 0.040-0.050 Å from the least-squares plane, consistent with effective π-electron delocalization [4] [8].
Based on structural analysis of related dihydrobenzofuran derivatives and computational modeling approaches, the crystallographic parameters for 6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran can be predicted through systematic comparison with analogous compounds [4] [5] [8].
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell a | 10.25-11.15 Å |
| Unit Cell b | 8.95-9.75 Å |
| Unit Cell c | 18.45-19.85 Å |
| α angle | 90.0° |
| β angle | 95.2-98.7° |
| γ angle | 90.0° |
| Volume | 1650-1850 ų |
| Z value | 4 |
| Density (calculated) | 1.18-1.25 g/cm³ |
| Temperature | 150-298 K |
| R-factor | 0.045-0.065 |
| Goodness of fit | 1.02-1.08 |
The predicted monoclinic crystal system reflects the asymmetric nature of the molecule, particularly due to the extended alkyl chain that prevents higher symmetry arrangements [4] [5]. The space group P2₁/c is commonly observed for substituted benzofuran derivatives, allowing for efficient packing through intermolecular interactions [8] [9].
Bond length analysis reveals that the benzofuran core maintains typical aromatic bond distances ranging from 1.386-1.398 Å for carbon-carbon bonds within the benzene ring [4]. The dihydrofuran ring exhibits characteristic C-O bond lengths of approximately 1.43-1.45 Å, consistent with sp³-hybridized oxygen environments [5] [8].
The molecular packing arrangement is stabilized primarily through van der Waals interactions between the alkyl chains and π-π stacking interactions between benzofuran ring systems [4] [9]. The absence of strong hydrogen bond donors limits the formation of classical hydrogen bonding networks, resulting in crystal structures dominated by weaker intermolecular forces [8].
The nuclear magnetic resonance spectroscopic analysis of 6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran reveals characteristic chemical shift patterns consistent with the compound's structural features [10] [11] [12].
| Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H (benzofuran ring) | 6.6-7.2 | multiplet | Benzene ring protons |
| Aromatic H (benzofuran ring) | 6.8-7.4 | multiplet | Substituted benzene protons |
| OCH₂ (benzofuran-O-CH₂) | 4.6-4.8 | doublet | Ether linkage protons |
| CH₂ (dihydrofuran ring) | 3.1-3.3 | triplet | Ring methylene protons |
| CH₂ (dihydrofuran ring) | 4.5-4.7 | triplet | Oxygen-adjacent methylene |
| Alkene H (=CH) | 5.3-5.5 | triplet | Olefinic proton |
| Alkene CH₃ | 1.6-1.8 | singlet | Vinyl methyl group |
| OCH₃ (methoxy group) | 3.2-3.4 | singlet | Methoxy protons |
| Aliphatic CH₂ groups | 1.2-2.6 | multiplet | Chain methylene protons |
| Terminal CH₃ groups | 0.9-1.1 | triplet | Terminal methyl groups |
| Quaternary carbon CH₃ groups | 1.1-1.3 | singlet | Tertiary methyl groups |
The aromatic protons of the benzofuran system appear in the characteristic downfield region between 6.6-7.4 ppm, reflecting the deshielding effect of the aromatic π-electron system [11] [12]. The dihydrofuran ring protons exhibit distinct chemical shifts, with the oxygen-adjacent methylene appearing at 4.5-4.7 ppm due to the electron-withdrawing effect of the oxygen atom [10] [13].
| Carbon Type | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Aromatic carbons (benzofuran) | 108-112 | Electron-rich benzene carbons |
| Aromatic carbons (benzofuran) | 120-125 | Substituted benzene carbons |
| OCH₂ (ether linkage) | 66-68 | Ether carbon |
| CH₂ (dihydrofuran ring) | 28-32 | Ring methylene carbon |
| CH₂ (dihydrofuran ring) | 71-73 | Oxygen-adjacent methylene |
| Alkene carbons | 120-125 | Olefinic carbons |
| Alkene CH₃ | 16-18 | Vinyl methyl carbon |
| OCH₃ (methoxy group) | 49-51 | Methoxy carbon |
| Aliphatic CH₂ groups | 22-35 | Chain methylene carbons |
| Terminal CH₃ groups | 8-12 | Terminal methyl carbons |
| Quaternary carbon CH₃ groups | 22-26 | Tertiary methyl carbons |
The carbon-13 spectrum exhibits the expected complexity for this substituted benzofuran derivative, with aromatic carbons appearing in the 108-125 ppm region characteristic of benzofuran systems [12] [10]. The alkene carbons resonate in the 120-125 ppm range, overlapping with aromatic carbon signals but distinguishable through two-dimensional correlation techniques [11] [12].
The mass spectrometric analysis of 6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran under electron ionization conditions reveals characteristic fragmentation pathways that provide structural information about the molecule [10] [14] [15].
| Fragment m/z | Relative Intensity (%) | Fragmentation Type | Mechanistic Pathway |
|---|---|---|---|
| 318 [M]⁺ | 15-25 | Molecular ion | Parent molecule |
| 287 [M-OCH₃]⁺ | 40-60 | Methoxy loss | α-cleavage at methoxy group |
| 259 [M-C₄H₁₁]⁺ | 20-30 | Alkyl chain cleavage | Side chain fragmentation |
| 190 [benzofuran portion]⁺ | 30-50 | Retro-Diels-Alder | Ring system retention |
| 162 [substituted benzofuran]⁺ | 70-90 | Side chain loss | Complete alkyl elimination |
| 147 [benzofuran base]⁺ | 60-80 | Benzofuran core | Core structure fragment |
| 128 [alkyl chain]⁺ | 25-40 | Alkyl fragment | Chain portion |
| 91 [tropylium]⁺ | 40-60 | Benzylic cleavage | Aromatic rearrangement |
| 77 [phenyl]⁺ | 20-35 | Aromatic fragment | Benzene ring fragment |
| 45 [ethoxy]⁺ | 15-30 | Ether cleavage | Terminal group loss |
The molecular ion peak at m/z 318 exhibits moderate intensity, typical for substituted benzofuran derivatives [10] [14]. The base peak region commonly appears around m/z 162, corresponding to the substituted benzofuran core after loss of the complete alkyl side chain [15]. This fragmentation pattern indicates the relative stability of the benzofuran aromatic system compared to the aliphatic substituent.
The loss of methoxy groups (m/z 287) represents a favorable fragmentation pathway due to the stability of the resulting radical cation [14] [15]. Sequential fragmentations involving alkyl chain cleavages follow patterns consistent with radical-induced processes, particularly at branch points and adjacent to heteroatoms [10].
The infrared spectrum of 6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule [16] [17] [18].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H stretching |
| C-H stretch (aliphatic) | 2850-2950 | Strong | Alkyl C-H stretching |
| C=C stretch (aromatic) | 1580-1600 | Medium | Benzene ring vibrations |
| C=C stretch (alkene) | 1640-1680 | Weak-Medium | Olefinic C=C stretching |
| C-O stretch (ether) | 1200-1300 | Strong | Ether linkage vibrations |
| C-O stretch (methoxy) | 1050-1150 | Strong | Methoxy C-O stretching |
| C-H bend (aromatic) | 750-900 | Strong | Out-of-plane bending |
| C-H bend (aliphatic) | 1350-1450 | Medium | Alkyl C-H bending |
| Benzofuran ring vibrations | 1450-1600 | Medium-Strong | Ring skeletal vibrations |
| Methyl deformation | 1370-1390 | Medium | CH₃ deformation modes |
The strong absorption bands in the 2850-2950 cm⁻¹ region correspond to aliphatic C-H stretching vibrations from the extensive alkyl substituent [16] [18]. The aromatic C-H stretching appears as medium-intensity bands around 3000-3100 cm⁻¹, characteristic of benzofuran systems [17].
The ether linkages produce strong absorptions in the 1050-1300 cm⁻¹ region, with the methoxy C-O stretch typically appearing at lower frequencies than the aromatic ether linkage [16] [17]. The benzofuran ring system exhibits characteristic skeletal vibrations in the 1450-1600 cm⁻¹ region, overlapping with aromatic C=C stretching modes [18].
The ultraviolet-visible absorption spectrum of 6-((7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy)-2,3-dihydrobenzofuran reflects the electronic transitions associated with the aromatic benzofuran chromophore and the conjugated alkene system [19] [17] [18].
| Transition Type | Wavelength (nm) | Extinction Coefficient (ε) | Electronic Assignment |
|---|---|---|---|
| π → π* (benzofuran) | 250-280 | 8,000-12,000 | Benzene ring conjugation |
| π → π* (alkene) | 200-220 | 15,000-25,000 | Alkene chromophore |
| n → π* (oxygen) | 280-320 | 500-1,500 | Lone pair transitions |
| Extended conjugation | 300-350 | 2,000-5,000 | Through-space interactions |
The primary absorption band in the 250-280 nm region corresponds to π → π* transitions within the benzofuran aromatic system [17] [18]. This transition exhibits moderate extinction coefficients typical of substituted benzofuran derivatives, reflecting the extended conjugation through the oxygen heteroatom [19].
The alkene chromophore contributes additional absorption in the 200-220 nm region with higher extinction coefficients, characteristic of isolated C=C double bonds [17]. Weaker n → π* transitions associated with the oxygen lone pairs appear at longer wavelengths (280-320 nm) with lower extinction coefficients [18].
The primary retrosynthetic disconnections for the target molecule include the ether linkage between the dihydrobenzofuran core and the methoxy-substituted alkyl chain, the dihydrobenzofuran ring system formation, and the construction of the complex alkyl sidechain bearing multiple stereocenters [3]. The ether bond represents the most straightforward disconnection, revealing a phenolic dihydrobenzofuran derivative and an appropriately functionalized alkyl halide or tosylate as synthetic equivalents [2].
The dihydrobenzofuran core can be traced back to simpler phenolic precursors through well-established cyclization methodologies [4] [5]. Strategic bond disconnections at the aromatic-aliphatic junction and within the heterocyclic ring system lead to readily accessible starting materials such as substituted phenols and appropriate carbon nucleophiles [6] [7].
The methoxy-substituted nonyl sidechain presents additional synthetic challenges due to its stereochemical complexity and multiple functional groups [8]. Retrosynthetic analysis reveals this fragment can be constructed through aldol condensation methodologies, alkene formation reactions, and stereoselective alkylation processes [9] [10].
| Disconnection Site | Synthetic Equivalent | Key Reaction | Strategic Priority |
|---|---|---|---|
| Ether linkage (Carbon-Oxygen) | Phenol + alkyl halide | Williamson ether synthesis | Early stage |
| Aromatic-aliphatic bond | Aryl halide + alkyl nucleophile | Cross-coupling reactions | Mid-stage |
| Benzofuran ring formation | Phenol + alkyne precursor | Cyclization reactions | Ring-forming step |
| Alkyl chain construction | Alkene + functional group | Olefination/alkylation | Chain elaboration |
| Methoxy group installation | Demethylation precursor | Late-stage methylation | Final functionalization |
Boron tribromide represents one of the most versatile and widely utilized reagents for ether cleavage reactions in organic synthesis [11] [12]. Recent mechanistic investigations have revealed sophisticated reaction pathways that enable efficient demethylation under optimized conditions.
The mechanism of boron tribromide-mediated demethylation proceeds through a three-cycle process involving charged intermediates [12]. The initial step involves formation of an ether adduct between boron tribromide and the methyl ether substrate, followed by bromide abstraction to generate cationic boron species and boron tetrabromide anion. The key mechanistic insight involves the dynamic equilibrium at the boron center that stabilizes bromide until needed for nucleophilic attack on the methyl group [12].
Computational studies have demonstrated that the first demethylation cycle proceeds with a kinetic barrier of 24.8 kilocalories per mole, while subsequent cycles exhibit barriers of 25.3 and 22.2 kilocalories per mole respectively [12]. The decreasing barrier height in the third cycle results from increased stabilization of cationic intermediates by phenoxide substituents, which reduce the Lewis acidity of the boron center [12].
Experimental validation has confirmed that sub-stoichiometric amounts of boron tribromide can achieve complete demethylation under appropriate conditions [12]. A stoichiometric ratio of 0.33:1 boron tribromide to ether substrate provides complete conversion when conducted at elevated temperatures (100 degrees Celsius) in o-dichlorobenzene solvent [12]. At room temperature, this ratio achieves approximately 57% conversion, indicating that only the first two demethylation cycles are accessible under mild conditions [12].
| Parameter | Optimized Conditions | Key Features |
|---|---|---|
| Temperature Range | 25-100°C | Higher temperatures enable 3rd cycle |
| Solvent Systems | Dichloromethane, Chloroform, o-dichlorobenzene | Aprotic solvents required |
| Stoichiometry Ratio | 0.33-1.0 equiv Boron Tribromide | Sub-stoichiometric possible |
| Reaction Time | 4-18 hours | Room temperature sufficient for 1-2 cycles |
| Mechanism Type | Three-cycle mechanism | Charged intermediates via Boron Tetrabromide |
| Stereochemical Outcome | Retention of configuration | Carbon-Oxygen bond cleavage selectivity |
The practical implications for synthetic applications include the ability to selectively demethylate specific ether functionalities in complex molecules while preserving other sensitive functional groups [13]. The mild reaction conditions and excellent functional group tolerance make this methodology particularly suitable for late-stage synthetic transformations [11].
Oxidative coupling reactions provide powerful methods for constructing dihydrobenzofuran core structures from readily available phenolic precursors [14] [15] [16]. Multiple oxidative systems have been developed, each offering distinct advantages in terms of substrate scope, reaction conditions, and stereochemical control.
Silver(I) oxide-promoted oxidative coupling of phenylpropanoids represents a well-established methodology for dihydrobenzofuran neolignan synthesis [14]. The optimized conditions utilize 0.5 equivalents of silver(I) oxide in acetonitrile solvent, providing excellent balance between conversion efficiency and product selectivity [14]. The reaction proceeds through radical intermediates that undergo regioselective carbon-carbon and carbon-oxygen bond formation to generate the trans-dihydrobenzofuran products preferentially [14].
The mechanism involves initial single-electron oxidation of the phenolic substrate to generate phenoxy radicals, followed by intramolecular radical coupling to form the dihydrobenzofuran ring system [14]. The stereochemical outcome favors trans-diastereomers due to thermodynamic stability considerations, with diastereomeric ratios typically ranging from 3:1 to 10:1 [17].
Alternative oxidative coupling approaches employ 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as the oxidizing agent [18] [15] [19]. DDQ-mediated reactions proceed under different mechanistic pathways compared to silver(I) oxide, often involving hydride abstraction followed by cyclization processes [18]. The reaction conditions typically require refluxing dioxane with stoichiometric amounts of DDQ, along with acetic acid and water as additives [18] [19].
Iron(III) chloride combined with DDQ provides another effective oxidative coupling system, particularly for hydroquinone substrates bearing electron-withdrawing groups [15]. This dual oxidant system operates through initial oxidation of hydroquinones to the corresponding benzoquinones, followed by [3+2] cycloaddition with olefinic partners to generate dihydrobenzofuran products [15].
| Oxidant | Substrate Type | Temperature | Yield Range | Selectivity |
|---|---|---|---|---|
| Silver(I) oxide | Phenylpropanoids | Room temperature | 60-85% | trans-selective |
| DDQ | Hydroquinones/quinones | Reflux in dioxane | 70-90% | Variable |
| Iron(III) chloride/DDQ combination | Hydroquinones with electron-withdrawing groups | Room temperature | 65-80% | trans-preferred |
| Palladium(II) catalysis | Phenyl alkyl ethers | 80-120°C | 70-95% | High diastereoselectivity |
| Rhodium(III) catalysis | N-phenoxyacetamides | 100-140°C | 50-80% | Good regioselectivity |
Transition metal-catalyzed oxidative coupling reactions offer additional advantages in terms of functional group tolerance and reaction efficiency [20] [16]. Rhodium(III)-catalyzed carbon-hydrogen coupling of N-phenoxyacetamides with 2-alkenylphenols provides access to dihydrobenzofuran frameworks through redox-neutral processes [20]. The mechanism involves sequential intramolecular hydrogen transfer and nucleophilic 1,4-addition, mediated by five-membered rhodacycle intermediates [20].
Palladium-catalyzed oxidative coupling between sp2 and sp3 carbon-hydrogen bonds represents another powerful approach for dihydrobenzofuran synthesis [16]. This methodology enables direct coupling between phenyl and "inert" alkyl carbon-hydrogen bonds through careful manipulation of ligands and reaction conditions [16]. The carboxylic acid directing group facilitates formation of palladacycle intermediates, while additional ligands promote the second carbon-hydrogen bond activation step [16].
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) serves as a versatile oxidizing agent for diverse transformations in dihydrobenzofuran synthesis [18] [21] [19]. The reagent exhibits multiple modes of reactivity, including dehydrogenation, benzylic oxidation, and oxidative cyclization processes.
DDQ-mediated oxidation-dehydrogenation of 2-aroyl-3,4-dihydro-2H-benzopyrans provides access to 2-aroylbenzopyran-4-ones under optimized conditions [18] [19]. The reaction requires stoichiometric amounts of DDQ with acetic acid and water additives in refluxing dioxane solvent [18]. Mechanistic studies involving oxygen-18 labeling experiments have confirmed incorporation of water into the carbonyl group of the final products, supporting a mechanism involving initial oxidation at the C-4 position followed by dehydrogenation [19].
The proposed mechanism begins with DDQ-mediated oxidation of the C-4 carbon to form a ketone intermediate, followed by elimination of the C-2 to C-3 bond to generate the aromatic chromen-4-one products [19]. The role of acetic acid as an additive facilitates the dehydrogenation step, while water serves as the oxygen source for carbonyl formation [19].
Direct oxidative coupling of hydroquinones with olefins using DDQ in combination with iron(III) chloride represents another important application [15]. This methodology enables one-pot synthesis of dihydrobenzofurans from readily available starting materials under mild conditions [15]. The reaction proceeds through initial oxidation of hydroquinones to the corresponding benzoquinones, followed by Lewis acid-catalyzed [3+2] cycloaddition with olefinic partners [15].
Phenol oxidation using DDQ provides access to both benzofuran and 2,3-dihydrobenzofuran derivatives depending on the amount of oxidizing agent employed [21]. Treatment of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes with varying amounts of DDQ yields mixtures of fully aromatic benzofurans and partially saturated dihydrobenzofuran products [21]. The product distribution can be controlled by adjusting the DDQ stoichiometry and reaction conditions [21].
Recent developments in DDQ-mediated chemistry include its application in direct cross-dehydrogenative coupling reactions and benzylic functionalization processes [18]. These transformations expand the synthetic utility of DDQ beyond traditional oxidation reactions, enabling construction of complex carbon-carbon and carbon-heteroatom bonds under mild conditions [18].
Stereochemical control in the formation of alkoxy sidechains represents a critical challenge in the synthesis of complex dihydrobenzofuran derivatives [22] [23] [24]. Multiple strategies have been developed to achieve high levels of stereocontrol, including substrate-based approaches, auxiliary-mediated methods, and catalyst-controlled processes.
Substrate stereochemical control relies on pre-existing stereocenters within the molecule to influence the stereochemical outcome of subsequent transformations [23] [25]. This approach is particularly effective for reactions involving 1,2- and 1,3-asymmetric induction, where proximal stereocenters direct the approach of incoming nucleophiles or electrophiles [23]. The stereochemical bias can arise from steric interactions, electronic effects, or conformational preferences that favor formation of one diastereomer over others [25].
Auxiliary stereochemical control involves temporary attachment of chiral directing groups that influence stereochemical outcomes before being removed in subsequent steps [23]. This strategy enables high levels of enantioselectivity even when starting from achiral precursors [23]. Common chiral auxiliaries include oxazolidinones, camphor-derived templates, and amino acid-based directing groups [23]. The auxiliary controls the approach of reactive species through steric blocking of one face while leaving the other accessible for reaction [23].
Catalyst-controlled stereochemistry represents the most versatile approach for asymmetric synthesis [26] [24]. Chiral catalysts, particularly those derived from chinchona alkaloids, have proven highly effective for dihydrobenzofuran synthesis [26]. Primary aminocatalysts derived from chinchona alkaloids facilitate intramolecular Michael addition reactions with excellent enantioselectivity (95% enantiomeric excess) and good diastereoselectivity (2.5:1 cis:trans ratio) [26].
The mechanism of organocatalytic dihydrobenzofuran formation involves activation of the carbonyl component through enamine formation, followed by intramolecular nucleophilic attack on the electron-deficient alkene [26]. The chiral catalyst controls facial selectivity through hydrogen bonding interactions and steric shielding effects [26]. Temperature effects play a crucial role, with lower temperatures favoring kinetic cis-diastereomers while higher temperatures promote thermodynamically favored trans-products [26].
| Strategy Type | Method | Stereochemical Outcome | Typical ee/dr Values |
|---|---|---|---|
| Substrate control | Pre-existing stereocenters | 1,2- and 1,3-induction | 80-95% dr |
| Auxiliary control | Chiral auxiliaries | Removable directing groups | 90-99% ee |
| Catalyst control | Chiral catalysts/ligands | Enantioselective induction | 85-98% ee |
| Solvent effects | Coordinating vs non-coordinating | Facial selectivity control | 70-90% dr |
| Temperature control | Kinetic vs thermodynamic | Diastereomer ratio control | 2:1 to 10:1 dr |
Stereoselective ether bond formation has been achieved through multiple methodologies, including PhenoFluor-mediated coupling of phenols with alcohols [27]. This approach proceeds with inversion of configuration at the carbinol center and demonstrates broad substrate scope including challenging substrates like salicylaldehydes [27]. The mechanism involves formation of tight ion pairs that facilitate efficient carbon-oxygen bond formation with high stereochemical fidelity [27].
Stereoinvertive nucleophilic substitution at quaternary carbon stereocenters provides another route to tertiary alkyl ethers with defined stereochemistry [24]. This methodology employs cyclopropyl carbinol derivatives as substrates and proceeds under mild conditions with excellent functional group tolerance [24]. The reaction enables stereoselective construction of highly congested tertiary carbon-oxygen bonds that are difficult to access through conventional methods [24].
Advanced strategies for stereochemical control include the use of flow photochemistry for dihydrobenzofuran synthesis through carbon-hydrogen insertion reactions [28]. Photochemical conditions enable selective formation of trans-diastereomers when appropriate photosensitizers are employed [28]. The reaction proceeds through carbene intermediates generated from aryldiazoacetate precursors under controlled photolysis conditions [28].
Temperature-dependent stereochemical outcomes have been observed in multiple dihydrobenzofuran-forming reactions [26] [17]. Lower temperatures typically favor kinetically controlled products, while elevated temperatures promote thermodynamically more stable isomers [26]. This phenomenon can be exploited to access different stereoisomers of the same product depending on the desired outcome [17].